![molecular formula C8H9NO2 B1365734 5-acetyl-6-methyl-2(1H)-pyridinone CAS No. 5220-65-5](/img/structure/B1365734.png)
5-acetyl-6-methyl-2(1H)-pyridinone
Overview
Description
“5-acetyl-6-methyl-2(1H)-pyridinone” is a member of pyrrolizines . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .
Synthesis Analysis
The synthesis of “5-acetyl-6-methyl-2(1H)-pyridinone” has been reported in a study . The study reported the synthesis of three new compounds, one of which could be “5-acetyl-6-methyl-2(1H)-pyridinone”. The compounds were synthesized and characterized by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of “5-acetyl-6-methyl-2(1H)-pyridinone” has been analyzed using various techniques. The IUPAC name is 1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone . The InChI and InChIKey are also provided . The canonical SMILES is CC1=C(N2CCCC2=C1)C(=O)C .
Chemical Reactions Analysis
The chemical reactions of “5-acetyl-6-methyl-2(1H)-pyridinone” have been studied . The study reported that bipyridine-3’0-carbonitrile derivatives reacted with several halogen-containing reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-acetyl-6-methyl-2(1H)-pyridinone” include a molecular weight of 163.22 g/mol . The compound has an XLogP3-AA of 1.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 163.099714038 g/mol .
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Agents
The compound has been utilized in the synthesis of derivatives with potential as antimicrobial and anti-inflammatory agents. These derivatives have been tested against various strains of bacteria and fungi, showing promising results. Additionally, some synthesized compounds have been evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test in rats .
Synthesis of Dihydropyrimidinone (DHPM) Derivatives
5-acetyl-6-methyl-2(1H)-pyridinone: serves as a starting point for the synthesis of a new series of DHPM derivatives. These derivatives are known for a broad range of biological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. They have also been identified as orally active antihypertensive agents .
Calcium Channel Blockers
Functionalized DHPMs derived from 5-acetyl-6-methyl-2(1H)-pyridinone have been found to be potent calcium channel blockers. These agents are crucial for the treatment of various cardiovascular diseases due to their ability to regulate the influx of calcium ions .
Analgesic Properties
Some derivatives of 5-acetyl-6-methyl-2(1H)-pyridinone exhibit analgesic properties. This makes them valuable for the development of new pain-relief medications, potentially offering alternatives to current analgesic drugs .
Development of Functional Materials
The compound has been exploited in the development of functional materials such as polymers, adhesives, and dyes. Its derivatives can be incorporated into materials to enhance their properties or to impart new functionalities .
Synthesis of Quinazoline Derivatives
A novel method involving 5-acetyl-6-methyl-2(1H)-pyridinone has been proposed for the synthesis of quinazoline derivatives. These derivatives are significant due to their antiproliferative, antibacterial, analgesic, anti-inflammatory, and antimalarial activities. The development of new methods for the synthesis of biologically active compounds like quinazolines is a promising area of research .
properties
IUPAC Name |
5-acetyl-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLWXFRVOPSNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403122 | |
Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-methyl-2(1H)-pyridinone | |
CAS RN |
5220-65-5 | |
Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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